Melanoxazal

Description

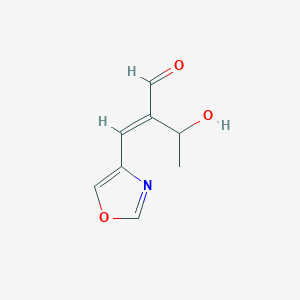

isolated from the fermentation broth of Trichoderma; inhibits melanin synthesis; structure given in first source

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

(2E)-3-hydroxy-2-(1,3-oxazol-4-ylmethylidene)butanal |

InChI |

InChI=1S/C8H9NO3/c1-6(11)7(3-10)2-8-4-12-5-9-8/h2-6,11H,1H3/b7-2- |

InChI Key |

BZXLEEHULFONSG-UQCOIBPSSA-N |

Isomeric SMILES |

CC(/C(=C\C1=COC=N1)/C=O)O |

Canonical SMILES |

CC(C(=CC1=COC=N1)C=O)O |

Synonyms |

(E)-4-(2'-formyl-3'-hydroxybuten-1'-yl)oxazole melanoxazal |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Melanoxazal: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanoxazal, a novel melanin biosynthesis inhibitor, represents a significant discovery in the ongoing search for potent and specific modulators of pigmentation. Isolated from the fermentation broth of Trichoderma sp. ATF-451, this oxazole-containing compound has demonstrated notable inhibitory effects on melanin formation and mushroom tyrosinase activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and a proposed mechanism of action within the broader context of melanogenesis signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Biological Activity

This compound was first identified as a potent inhibitor of melanin biosynthesis in a screening program that utilized the larval haemolymph of the silkworm, Bombyx mori.[1] The producing organism was identified as Trichoderma sp. ATF-451. Subsequent studies revealed that this compound also exhibits strong inhibitory activity against mushroom tyrosinase, a key enzyme in the melanogenesis pathway.[1]

Quantitative Biological Activity Data

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against both melanin formation and mushroom tyrosinase activity.

| Assay | Target | IC50 Value |

| Melanin Formation Inhibition | Larval Haemolymph of Bombyx mori | 30.1 µg/mL |

| Enzyme Inhibition | Mushroom Tyrosinase | 4.2 µg/mL |

Isolation and Purification

The isolation of this compound from the fermentation broth of Trichoderma sp. ATF-451 involves a multi-step process combining adsorption, solvent extraction, and chromatographic techniques.[1]

Fermentation of Trichoderma sp. ATF-451

A detailed protocol for the fermentation of Trichoderma sp. ATF-451 to produce this compound is crucial for its consistent and scalable production. While the original publication does not provide an exhaustive protocol, a general methodology can be inferred and is presented below as a representative procedure.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A seed culture of Trichoderma sp. ATF-451 is prepared by inoculating a suitable liquid medium (e.g., potato dextrose broth) and incubating for 2-3 days at 28°C with shaking.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical medium for fungal fermentation consists of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.

-

Fermentation Conditions: The production culture is incubated for 5-7 days at 28°C with continuous agitation and aeration to ensure optimal growth and metabolite production.

-

Harvesting: After the incubation period, the fermentation broth is harvested by separating the mycelia from the culture supernatant, which contains the secreted this compound.

Extraction and Chromatographic Purification

The following workflow outlines the sequential steps for extracting and purifying this compound from the fermentation broth.

Caption: Workflow for the extraction and purification of this compound.

Experimental Protocol: Extraction and Purification

-

Carbon Adsorption: The harvested fermentation broth is passed through a column packed with activated carbon. This compound and other organic molecules adsorb to the carbon matrix.

-

Elution: The adsorbed compounds are then eluted from the carbon column using a suitable organic solvent, such as methanol or acetone.

-

Solvent Extraction: The resulting eluate is concentrated and then subjected to liquid-liquid extraction with ethyl acetate. This compound partitions into the organic phase.

-

Silica Gel Column Chromatography: The ethyl acetate extract is concentrated and loaded onto a silica gel column. The column is eluted with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

-

Final Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the final product.

Structural Elucidation and Physicochemical Properties

The molecular structure of this compound was determined to be (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole through nuclear magnetic resonance (NMR) analysis.[1] Its molecular formula is C8H9NO3.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. Further characterization is required to determine properties such as melting point, specific rotation, and detailed solubility in various solvents.

| Property | Value |

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| Appearance | White powder (inferred) |

| UV λmax | Not reported |

| IR (KBr) νmax | Not reported |

NMR Spectroscopic Data

The structural determination of this compound relied on detailed analysis of its ¹H and ¹³C NMR spectra. While the original publication provides the final structure, the complete raw spectral data is not available. Researchers seeking to confirm the structure would need to acquire and interpret these spectra.

Mechanism of Action and Signaling Pathways

This compound's inhibitory effect on melanin biosynthesis is attributed to its ability to inhibit tyrosinase, the rate-limiting enzyme in the melanogenesis pathway. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound effectively blocks the initial steps of melanin production.

The regulation of melanogenesis is a complex process involving multiple signaling pathways that converge on the regulation of tyrosinase expression and activity. The primary pathway involves the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), leading to an increase in intracellular cyclic AMP (cAMP) levels. This activates protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including the gene for tyrosinase.

Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The following is a representative protocol for determining the tyrosinase inhibitory activity of a compound like this compound.

-

Reagents and Solutions:

-

Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

-

L-DOPA solution (e.g., 2 mM in phosphate buffer).

-

Phosphate buffer (e.g., 0.1 M, pH 6.8).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Positive control (e.g., kojic acid).

-

-

Assay Procedure (96-well plate format):

-

Add phosphate buffer to each well.

-

Add the test compound solution or control to the respective wells.

-

Add the mushroom tyrosinase solution to all wells and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance over time) for each concentration of the test compound and the control.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control without an inhibitor.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound stands out as a promising natural product with significant potential as a melanin biosynthesis inhibitor. Its potent activity against mushroom tyrosinase warrants further investigation into its efficacy and safety in more complex biological systems, such as in vitro human cell cultures and in vivo animal models. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon, facilitating further exploration of this compound's therapeutic and cosmetic applications. Future research should focus on elucidating its precise mechanism of action, including its interaction with the active site of tyrosinase, and on optimizing its production through fermentation and synthetic approaches.

References

Melanoxazal from Trichoderma sp.: A Technical Guide to its Isolation, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanoxazal, a novel oxazole-containing metabolite isolated from Trichoderma sp. ATF-451, has demonstrated significant potential as a melanin biosynthesis inhibitor. Its primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in the melanogenesis pathway. This technical guide provides a comprehensive overview of this compound, including its discovery, physicochemical properties, and biological activity. Detailed, albeit generalized, protocols for the cultivation of the source organism, as well as the extraction and purification of this compound, are presented. Furthermore, this document elucidates the key signaling pathways involved in melanogenesis and the specific point of inhibition by this compound, supported by data-driven visualizations to facilitate a deeper understanding for research and drug development applications.

Introduction

The quest for potent and safe inhibitors of melanogenesis is a significant focus in dermatology and cosmetology for the management of hyperpigmentation disorders. Fungi, known for their diverse secondary metabolite production, represent a promising source of novel bioactive compounds. This compound, discovered from the fermentation broth of Trichoderma sp. ATF-451, has emerged as a noteworthy inhibitor of melanin synthesis.[1] This guide serves as a technical resource for researchers interested in the isolation, characterization, and further investigation of this compound's biological activities.

Physicochemical Properties and Structure

This compound is characterized by a novel oxazole-containing structure. Its molecular formula has been determined as C₈H₉NO₃. Spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), has established its structure as (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Structure | (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole | [1] |

| Biological Activity | Melanin Biosynthesis Inhibitor, Tyrosinase Inhibitor | [1] |

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against melanin formation. Its efficacy has been quantified in both a biological system and against the key enzyme, tyrosinase.

Table 2: Bioactivity of this compound

| Assay | IC₅₀ Value (µg/mL) | Reference |

| Melanin formation in larval haemolymph of Bombyx mori | 30.1 | [1] |

| Mushroom Tyrosinase Inhibition | 4.2 | [1] |

Experimental Protocols

The following sections outline the generalized protocols for the production and isolation of this compound based on the available literature. It is important to note that specific parameters for the Trichoderma sp. strain ATF-451 are not extensively detailed in the public domain, and therefore, optimization may be required.

Cultivation of Trichoderma sp. ATF-451

A generalized workflow for the cultivation of Trichoderma sp. for the production of secondary metabolites is presented below. The specific media composition and fermentation parameters for optimal this compound yield from strain ATF-451 would need to be empirically determined.

Protocol:

-

Inoculum Preparation: Aseptically transfer a viable sample of Trichoderma sp. ATF-451 from a stock culture to a suitable seed medium. Incubate under conditions that promote vigorous vegetative growth.

-

Production Fermentation: Inoculate a larger volume of a production medium with the seed culture. The production medium should be designed to support secondary metabolite production.

-

Incubation: Maintain the fermentation under controlled conditions of temperature, pH, aeration, and agitation for a sufficient duration to allow for the biosynthesis of this compound.

-

Harvesting: After the incubation period, harvest the fermentation broth for the extraction of this compound.

Extraction and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components.[1]

Protocol:

-

Carbon Adsorption: The fermentation broth is first treated with activated carbon to adsorb this compound and other organic molecules.

-

Elution: The adsorbed compounds are then eluted from the carbon using a suitable organic solvent.

-

Ethyl Acetate Extraction: The resulting eluate is subjected to liquid-liquid extraction with ethyl acetate to partition this compound into the organic phase.

-

Concentration: The ethyl acetate phase is collected and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Column Chromatography: The crude extract is purified by silica gel column chromatography. A step or gradient elution with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate with increasing polarity) is used to separate this compound from other compounds. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing pure this compound.

-

Final Purification: The fractions containing pure this compound are pooled and the solvent is evaporated to yield the final product.

Mechanism of Action: Inhibition of Melanogenesis

Melanogenesis is a complex signaling cascade that leads to the production of melanin in melanosomes. The key regulatory enzyme in this pathway is tyrosinase. This compound exerts its inhibitory effect by directly targeting this enzyme.

The Melanogenesis Signaling Pathway

The production of melanin is initiated by the binding of signaling molecules, such as α-melanocyte-stimulating hormone (α-MSH), to the melanocortin 1 receptor (MC1R) on the surface of melanocytes. This triggers a cascade of intracellular events.

Pathway Description:

-

Receptor Activation: α-MSH binds to MC1R.

-

Second Messenger Production: This binding activates adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Kinase Activation: cAMP activates Protein Kinase A (PKA).

-

Transcription Factor Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).

-

Master Regulator Expression: Phosphorylated CREB upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.

-

Tyrosinase Gene Transcription: MITF binds to the promoter of the tyrosinase gene, initiating its transcription.

-

Tyrosinase Synthesis: The tyrosinase mRNA is translated into the tyrosinase enzyme.

-

Melanin Synthesis: Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the rate-limiting steps in melanin synthesis.

This compound's Point of Inhibition

As indicated by its potent inhibitory activity against mushroom tyrosinase (IC₅₀ = 4.2 µg/mL), this compound directly targets and inhibits the function of the tyrosinase enzyme.[1] This direct inhibition prevents the conversion of L-tyrosine to melanin, effectively halting the melanogenesis pathway at its critical enzymatic step. The precise kinetics of this inhibition (e.g., competitive, non-competitive, or mixed) have not been reported and represent an area for further investigation.

Conclusion and Future Directions

This compound, a secondary metabolite from Trichoderma sp. ATF-451, is a promising natural product for the inhibition of melanin biosynthesis. Its well-defined structure and potent tyrosinase inhibitory activity make it an attractive candidate for further development in the fields of dermatology and cosmetics. Future research should focus on:

-

Optimization of Fermentation: Developing a high-yield fermentation process for this compound production.

-

Biosynthetic Pathway Elucidation: Understanding the genetic and enzymatic basis of this compound biosynthesis in Trichoderma sp. could enable synthetic biology approaches for enhanced production.

-

Detailed Mechanistic Studies: Investigating the kinetic parameters of tyrosinase inhibition and exploring potential effects on other components of the melanogenesis signaling pathway.

-

In Vivo Efficacy and Safety: Evaluating the efficacy and safety of this compound in preclinical and clinical models of hyperpigmentation.

This technical guide provides a foundational understanding of this compound and a framework for its further scientific exploration and potential therapeutic application.

References

Melanoxazal: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanoxazal, a naturally occurring oxazole derivative, has emerged as a compound of significant interest due to its potent inhibitory effects on melanin biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in the fields of dermatology, pharmacology, and drug development. This document details its mechanism of action as a tyrosinase inhibitor, offers generalized protocols for its isolation and synthesis, and presents its known biological effects in a structured format.

Chemical Structure and Properties

This compound, with the IUPAC name (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole, is a novel heterocyclic compound isolated from the fermentation broth of Trichoderma sp.[1]. Its unique structure, featuring an oxazole ring linked to a functionalized butenal side chain, is central to its biological activity.

Chemical Structure

-

IUPAC Name: (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole[1]

-

Molecular Formula: C₈H₉NO₃[1]

-

Canonical SMILES: C1=C(OC=N1)C=C(C=O)C(O)C

-

InChI Key: Not available in the searched literature.

Physicochemical Properties

| Property | Value | Source/Inference |

| Molecular Weight | 167.16 g/mol | Calculated from the molecular formula (C₈H₉NO₃). |

| Appearance | Expected to be a crystalline solid or oil at room temperature. | Based on the general physical state of similar natural products. |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water is expected. | Inferred from its isolation procedure involving ethyl acetate extraction and the common solubility of oxazole derivatives. |

| pKa | The oxazole ring is weakly basic. The hydroxyl group is weakly acidic. | General chemical knowledge of oxazole and hydroxyl functional groups. The pKa of the conjugate acid of oxazole is approximately 0.8. |

| Stability | May be sensitive to strong acids, bases, and high temperatures. | The butenal side chain and oxazole ring may be susceptible to degradation under harsh conditions. |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of melanin biosynthesis, primarily through its targeted inhibition of tyrosinase, the key enzyme in the melanogenesis pathway.

Quantitative Biological Data

| Assay | Organism/Enzyme Source | IC₅₀ Value | Reference |

| Melanin Formation Inhibition | Bombyx mori (silkworm) larval haemolymph | 30.1 µg/mL | [1] |

| Mushroom Tyrosinase Inhibition | Agaricus bisporus (mushroom) | 4.2 µg/mL | [1] |

Mechanism of Action: Tyrosinase Inhibition

The primary mechanism of action of this compound is the inhibition of tyrosinase. This copper-containing enzyme catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, this compound effectively blocks the production of melanin. The specific mode of inhibition (e.g., competitive, non-competitive) has not been detailed in the available literature.

Potential Impact on Melanogenesis Signaling Pathways

While direct studies on this compound's influence on specific signaling pathways are lacking, its action as a tyrosinase inhibitor suggests it would impact the downstream events of melanogenesis. The following diagram illustrates a generalized view of the melanogenesis signaling pathway and the point of intervention for a tyrosinase inhibitor like this compound.

Caption: Generalized melanogenesis signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation, synthesis, and activity assessment of this compound, based on standard laboratory practices and information from related studies.

Isolation and Purification from Trichoderma sp.

This compound was originally isolated from the fermentation broth of Trichoderma sp. ATF-451. A general workflow for its purification is outlined below.

Caption: General workflow for the isolation and purification of this compound.

Protocol:

-

Fermentation: Culture Trichoderma sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions (temperature, pH, agitation) for a sufficient period to allow for secondary metabolite production.

-

Filtration: Separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter medium.

-

Carbon Adsorption: The culture filtrate is passed through a column packed with activated carbon to adsorb the organic metabolites.

-

Elution: The adsorbed compounds are eluted from the carbon using an appropriate organic solvent, such as methanol or acetone.

-

Solvent Extraction: The eluate is concentrated under reduced pressure and then subjected to liquid-liquid extraction with a solvent like ethyl acetate to partition the nonpolar and semi-polar compounds.

-

Chromatography: The ethyl acetate extract is concentrated and subjected to silica gel column chromatography. A gradient of solvents (e.g., hexane-ethyl acetate) is typically used to separate the compounds based on polarity.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: The fractions containing the compound of interest are pooled and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not available in the public domain. However, the synthesis of functionalized oxazoles is a well-established area of organic chemistry. A plausible, though hypothetical, retrosynthetic analysis suggests that this compound could be synthesized from simpler precursors.

Hypothetical Retrosynthesis and Synthesis:

The synthesis of a substituted oxazole such as this compound would likely involve the formation of the oxazole ring, followed by or preceded by the construction of the butenal side chain. Common methods for oxazole synthesis include the Robinson-Gabriel synthesis (cyclodehydration of 2-acylaminoketones) or the van Leusen reaction. The stereoselective formation of the (E)-alkene and the introduction of the formyl and hydroxyl groups would be key challenges.

Tyrosinase Inhibition Assay

The following is a generalized protocol for assessing the tyrosinase inhibitory activity of this compound.

Caption: Workflow for a mushroom tyrosinase inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).

-

Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.

-

Prepare a stock solution of L-tyrosine (or L-DOPA) in the phosphate buffer.

-

Prepare serial dilutions of this compound and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO) and then dilute in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the phosphate buffer.

-

Add the this compound solution at various concentrations (or the positive control/vehicle control).

-

Add the mushroom tyrosinase solution.

-

Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the L-tyrosine solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the absorbance of the plate at a wavelength corresponding to the formation of dopachrome (typically 475-490 nm) using a microplate reader.

-

Continue to take readings at regular intervals for a set period (e.g., every minute for 30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Future Directions

While this compound shows promise as a melanin biosynthesis inhibitor, further research is required to fully elucidate its potential. Key areas for future investigation include:

-

Detailed Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility, and pKa.

-

Total Synthesis: Development of an efficient and scalable synthetic route.

-

Mechanism of Action: Detailed kinetic studies to determine the mode of tyrosinase inhibition and investigation into its effects on other melanogenesis-related signaling pathways.

-

In Vivo Efficacy and Safety: Evaluation of the efficacy and safety of this compound in animal models and eventually in human clinical trials for hyperpigmentation disorders.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify compounds with improved potency and drug-like properties.

Conclusion

This compound is a compelling natural product with demonstrated anti-melanogenic properties. Its potent inhibition of tyrosinase makes it a valuable lead compound for the development of novel therapeutic and cosmetic agents for the management of hyperpigmentation. This technical guide consolidates the currently available information on this compound and provides a framework for future research and development efforts.

References

Melanoxazal: A Technical Guide to its Mechanism of Action as a Novel Tyrosinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is based on publicly available scientific literature. Melanoxazal is a naturally derived compound and is not an approved therapeutic agent. The experimental protocols described are representative examples of standard assays used in the field and may require optimization.

Executive Summary

This compound is a naturally occurring small molecule isolated from the fermentation broth of Trichoderma sp. ATF-451.[1] It has been identified as a potent inhibitor of melanin biosynthesis. The primary mechanism of action for this compound is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[1] By targeting tyrosinase, this compound effectively suppresses the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, critical steps in the melanin synthesis pathway. This inhibitory action has been demonstrated in both enzymatic assays and cell-based models, highlighting its potential as a modulator of pigmentation.

Core Mechanism of Action

Melanogenesis, the process of melanin synthesis, is predominantly regulated by the enzymatic activity of tyrosinase.[2][3] This copper-containing enzyme catalyzes the initial and rate-limiting hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA).[2][4] Subsequently, tyrosinase oxidizes L-DOPA into dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black/brown eumelanin or yellow/red pheomelanin.

This compound exerts its biological effect through potent, direct inhibition of tyrosinase.[1] This action blocks the melanin synthesis cascade at its earliest stage, preventing the formation of the necessary precursors for both eumelanin and pheomelanin.

Signaling Pathway Context

The expression and activity of tyrosinase are controlled by complex signaling pathways within melanocytes. A key pathway is the Melanocortin 1 Receptor (MC1R) signaling cascade.[2][5] Activation of MC1R by ligands such as α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP).[2][5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein).[5] Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte gene expression, including the gene for tyrosinase (TYR).[4][5]

This compound's mechanism is downstream of these signaling events, directly targeting the tyrosinase enzyme itself rather than the upstream signaling components that regulate its expression.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in enzymatic and cell-based assays. The available data is summarized below.

| Parameter | Assay Type | Target Organism/System | Value | Reference |

| IC₅₀ | Mushroom Tyrosinase Activity | In vitro enzymatic assay | 4.2 µg/mL | [1] |

| IC₅₀ | Melanin Formation | Silkworm (Bombyx mori) larval haemolymph | 30.1 µg/mL | [1] |

Note: The molecular formula for this compound is C₈H₉NO₃.[1] Further studies would be required to determine its molar inhibitory constants (Kᵢ).

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the mechanism of action of tyrosinase inhibitors like this compound.

Protocol: Mushroom Tyrosinase Inhibition Assay (In Vitro)

This protocol outlines a colorimetric assay to determine the IC₅₀ value of a compound against mushroom tyrosinase.

1. Materials and Reagents:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (or test compound)

-

Kojic acid (positive control)

-

Sodium Phosphate Buffer (e.g., 100 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader (475 nm absorbance)

2. Methodology:

-

Reagent Preparation:

-

Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a 2.5 mM L-DOPA substrate solution in phosphate buffer.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO. Create a serial dilution series in DMSO, then dilute further in phosphate buffer to achieve final assay concentrations. Ensure the final DMSO concentration in all wells is ≤1%.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 40 µL of phosphate buffer.

-

Add 20 µL of the tyrosinase solution (200 U/mL final concentration).

-

Add 20 µL of this compound dilution (or control: DMSO for negative, Kojic acid for positive).

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 475 nm (A₀).

-

Incubate the plate at 25°C for 20 minutes.

-

Measure the final absorbance at 475 nm (A₁).

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [1 - (ΔA_sample / ΔA_control)] * 100 where ΔA = A₁ - A₀.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).

-

References

- 1. This compound, new melanin biosynthesis inhibitor discovered by using the larval haemolymph of the silkworm, Bombyx mori. Production, isolation, structural elucidation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling Pathways in Melanogenesis | MDPI [mdpi.com]

- 3. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways [mdpi.com]

- 5. SIGNALING PATHWAYS IN MELANOSOME BIOGENESIS AND PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

Melanoxazal as a Tyrosinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanoxazal is a naturally derived oxazole-containing compound that has demonstrated notable inhibitory effects on tyrosinase, the key enzyme in melanin biosynthesis. Isolated from the fermentation broth of Trichoderma sp. ATF-451, this small molecule presents a promising scaffold for the development of novel depigmenting agents.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its mechanism of action as a tyrosinase inhibitor. Due to the limited specific data available for this compound, this document integrates foundational information with generally accepted experimental protocols and conceptual frameworks within the field of tyrosinase inhibition research to serve as a practical resource for scientists and drug development professionals.

Introduction to this compound and Tyrosinase Inhibition

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis.[3] The overproduction or abnormal distribution of melanin can lead to various hyperpigmentation disorders, such as melasma and age spots.[4] Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4][5] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[5]

This compound, with the chemical formula C8H9NO3, was identified as a potent inhibitor of melanin biosynthesis.[1][2] Its unique oxazole structure distinguishes it from many other known tyrosinase inhibitors.[1][2]

Quantitative Data on this compound's Inhibitory Activity

The primary quantitative data available for this compound's bioactivity comes from its initial discovery and characterization. These findings are summarized in the table below. It is important to note that further detailed kinetic studies, including the determination of the inhibition constant (Ki) and the specific type of inhibition (e.g., competitive, non-competitive), have not been extensively reported in publicly available literature.

| Biological System | Assay | IC50 Value | Reference |

| Mushroom Tyrosinase | Enzyme Inhibition Assay | 4.2 µg/mL | [1][2] |

| Silkworm (Bombyx mori) Larval Haemolymph | Melanin Formation Inhibition | 30.1 µg/mL | [1][2] |

Postulated Mechanism of Action and Signaling Pathways

While the precise kinetic mechanism of tyrosinase inhibition by this compound has not been elucidated, we can postulate potential mechanisms based on the behavior of other tyrosinase inhibitors. Generally, inhibitors can act through several mechanisms, including competitive, non-competitive, uncompetitive, or mixed inhibition.[5] Competitive inhibitors bind to the active site of the enzyme, preventing substrate binding, while non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency.[5]

The broader impact of tyrosinase inhibition on cellular signaling pathways involved in melanogenesis is a critical area of investigation for any potential depigmenting agent. The primary signaling pathway regulating melanin production is the cyclic AMP (cAMP) pathway. The binding of alpha-melanocyte-stimulating hormone (α-MSH) to its receptor on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase. By inhibiting tyrosinase activity, this compound would directly interrupt the melanin synthesis cascade downstream of this signaling pathway. However, it is currently unknown if this compound has any direct effects on the expression of tyrosinase or other components of the melanogenesis signaling cascade.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not available in the literature. Therefore, this section provides standardized, generally accepted methodologies for key experiments in tyrosinase inhibitor research, which can be adapted for the study of this compound.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This assay is the most common primary screening method for tyrosinase inhibitors due to the commercial availability and high activity of mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) or L-tyrosine

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent. A known tyrosinase inhibitor, such as kojic acid, should be used as a positive control.

-

In a 96-well plate, add a defined volume of phosphate buffer, the this compound solution (or control), and the tyrosinase solution.

-

Initiate the reaction by adding the substrate (L-DOPA or L-tyrosine).

-

Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome formation from L-DOPA) at regular intervals for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25-37°C).

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the formula: [(Activity_control - Activity_sample) / Activity_control] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Melanin Content Assay

This assay evaluates the effect of the inhibitor on melanin production in a cellular context, typically using B16F10 mouse melanoma cells, which are a well-established model for studying melanogenesis.

Materials:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM) with supplements

-

α-Melanocyte-stimulating hormone (α-MSH) or other melanogenesis inducers

-

This compound

-

Lysis buffer (e.g., 1N NaOH)

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a culture plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). A positive control like kojic acid should be included. In many protocols, melanogenesis is stimulated with α-MSH.

-

After the treatment period, wash the cells with PBS and lyse them with the lysis buffer.

-

Measure the absorbance of the cell lysates at a wavelength of 405-475 nm to quantify the melanin content.

-

Normalize the melanin content to the total protein concentration of each sample to account for any effects on cell proliferation.

-

A parallel cell viability assay (e.g., MTT or PrestoBlue) should be performed to ensure that the observed decrease in melanin is not due to cytotoxicity.

Future Directions and Considerations for Drug Development

The initial findings for this compound are promising, but significant further research is required to validate its potential as a therapeutic or cosmetic agent. Key areas for future investigation include:

-

Detailed Kinetic Studies: Elucidating the precise mechanism of tyrosinase inhibition (competitive, non-competitive, etc.) and determining the Ki value.

-

Human Tyrosinase Inhibition: Validating the inhibitory activity against human tyrosinase, as there can be significant differences between mushroom and human enzymes.

-

Cellular Mechanism of Action: Investigating the effects of this compound on the expression of tyrosinase and other melanogenesis-related genes (e.g., TRP-1, TRP-2, MITF) in human melanocytes.

-

In Vivo Efficacy and Safety: Conducting studies in animal models (e.g., zebrafish or guinea pigs) to assess the depigmenting efficacy and to evaluate skin irritation and sensitization potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its activity and to potentially develop more potent and specific inhibitors.

Conclusion

This compound is a novel, naturally derived tyrosinase inhibitor with demonstrated activity in both enzymatic and biological systems. While the currently available data is limited, its unique chemical structure and potent inhibitory action warrant further investigation. The experimental frameworks and conceptual models presented in this guide provide a roadmap for the comprehensive evaluation of this compound and its analogs, which could ultimately lead to the development of new and effective agents for the management of hyperpigmentation.

References

- 1. Signaling Pathways in Melanogenesis [mdpi.com]

- 2. CSE1L Links cAMP/PKA and Ras/ERK pathways and regulates the expressions and phosphorylations of ERK1/2, CREB, and MITF in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MITF mediates cAMP-induced protein kinase C-β expression in human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Melanoxazal: A Technical Guide to a Novel Melanin Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanoxazal is a novel, naturally derived inhibitor of melanin biosynthesis with potent activity against the key enzyme, tyrosinase. Isolated from the fermentation broth of Trichoderma sp. ATF-451, this oxazole-containing compound presents a promising avenue for the development of new therapeutic and cosmetic agents for the management of hyperpigmentation disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of its place within the broader context of melanogenesis signaling pathways.

Introduction

Melanin, the primary pigment responsible for coloration in skin, hair, and eyes, is produced through a complex biochemical process known as melanogenesis. The dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. A key rate-limiting enzyme in melanogenesis is tyrosinase, making it a prime target for inhibitory compounds.[1] this compound, a fungal metabolite, has been identified as a potent inhibitor of this enzyme, offering a natural alternative to synthetic whitening agents.[2][3] Its unique chemical structure and significant inhibitory activity warrant detailed investigation for its potential applications in dermatology and pharmacology.

Chemical and Physical Properties

This compound is characterized by a novel oxazole-containing structure.

-

Molecular Formula: C₈H₉NO₃[2]

-

Chemical Name: (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole[2]

-

Appearance: Further details on appearance would be found in the original isolation paper.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of tyrosinase, the enzyme that catalyzes the first two rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] By inhibiting tyrosinase, this compound effectively blocks the initial stages of the melanin production cascade. While the direct interaction with tyrosinase is established, the precise kinetics of this inhibition (e.g., competitive, non-competitive) have not been detailed in the readily available literature. Furthermore, it is not currently known if this compound has any downstream effects on the various signaling pathways that regulate melanogenesis, such as the cAMP/PKA, PI3K/Akt, or MAPK pathways.[4]

Signaling Pathway Overview

The following diagram illustrates the general melanogenesis pathway and highlights the point of inhibition by this compound.

Caption: General melanogenesis signaling pathway and the inhibitory point of this compound.

Quantitative Data

The inhibitory efficacy of this compound has been quantified in two key biological assays. The data is summarized in the table below for clear comparison.

| Assay Type | Biological System | IC₅₀ Value (µg/mL) | Reference |

| Melanin Formation Inhibition | Silkworm (Bombyx mori) Larval Haemolymph | 30.1 | [2][3] |

| Tyrosinase Activity Inhibition | Mushroom Tyrosinase | 4.2 | [2][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. Note: The specific protocols from the original 1996 publication by Takahashi et al. were not accessible. The following protocols are based on established and widely used methods for these assays and are intended to provide a representative experimental framework.

Mushroom Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

In a 96-well plate, add a defined volume of phosphate buffer to each well.

-

Add a small volume of the this compound dilutions to the respective test wells. For control wells, add the solvent alone.

-

Add the mushroom tyrosinase solution to all wells and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance of the wells at a specific wavelength (e.g., 475 nm) at time zero.

-

Continue to measure the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).

-

Calculate the rate of reaction for each concentration of this compound.

-

The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A is the rate of reaction.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Experimental Workflow: Mushroom Tyrosinase Assay

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Melanin Formation Inhibition Assay in Silkworm Haemolymph

This assay utilizes the natural melanization process in silkworm haemolymph to assess the inhibitory activity of compounds.

Materials:

-

Silkworm larvae (Bombyx mori)

-

Phosphate-buffered saline (PBS)

-

This compound (dissolved in a suitable solvent)

-

Microcentrifuge tubes

-

Microplate reader

Procedure:

-

Collect haemolymph from silkworm larvae by making a small incision.

-

Immediately dilute the haemolymph with ice-cold PBS to prevent spontaneous melanization.

-

Centrifuge the diluted haemolymph to remove hemocytes.

-

In microcentrifuge tubes or a 96-well plate, mix the cell-free haemolymph with various concentrations of this compound or the solvent control.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period to allow for melanization to occur.

-

Measure the absorbance of the samples at a specific wavelength (e.g., 490 nm) to quantify the amount of melanin formed.

-

The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A is the absorbance.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Experimental Workflow: Silkworm Haemolymph Assay

Caption: Workflow for the silkworm haemolymph melanin inhibition assay.

Conclusion and Future Directions

This compound has demonstrated significant potential as a melanin biosynthesis inhibitor through its potent inhibition of tyrosinase. The quantitative data presented underscores its efficacy in both enzymatic and biological systems. The provided experimental protocols offer a foundation for the replication and further investigation of its inhibitory properties.

Future research should focus on several key areas to fully elucidate the potential of this compound:

-

Elucidation of Inhibition Kinetics: Determining the precise mode of tyrosinase inhibition (e.g., competitive, non-competitive, or mixed) will provide deeper insights into its mechanism of action.

-

Investigation of Downstream Signaling Effects: Studies are needed to ascertain whether this compound's effects are solely due to direct tyrosinase inhibition or if it also modulates key signaling pathways involved in melanogenesis.

-

In Vivo Efficacy and Safety: Preclinical and clinical studies are required to evaluate the efficacy and safety of this compound in topical formulations for the treatment of hyperpigmentation.

-

Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of even more potent and specific inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, new melanin biosynthesis inhibitor discovered by using the larval haemolymph of the silkworm, Bombyx mori. Production, isolation, structural elucidation, and biological properties. | Semantic Scholar [semanticscholar.org]

- 3. Hemolymph Melanization in the Silkmoth Bombyx mori Involves Formation of a High Molecular Mass Complex That Metabolizes Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Preliminary Studies on Melanoxazal: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the preliminary research on Melanoxazal, a novel melanin biosynthesis inhibitor. It covers its production, isolation, chemical properties, and biological activities, presenting the data in a structured format for clarity and ease of comparison. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate further research and development.

Quantitative Data Summary

The inhibitory effects of this compound on melanin synthesis have been quantified in two key assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibitory Activity of this compound on Melanin Formation in Bombyx mori Larval Haemolymph

| Compound | Biological System | IC50 (µg/mL) |

| This compound | Bombyx mori larval haemolymph | 30.1[1] |

Table 2: Inhibitory Activity of this compound on Mushroom Tyrosinase

| Compound | Enzyme Source | IC50 (µg/mL) |

| This compound | Mushroom Tyrosinase | 4.2[1] |

Experimental Protocols

Production and Isolation of this compound from Trichoderma sp. ATF-451

This compound was first isolated from the fermentation broth of the fungal strain Trichoderma sp. ATF-451. The purification process involves a multi-step approach to isolate the active compound.[1]

Fermentation:

-

Organism: Trichoderma sp. ATF-451

-

Culture Medium: Not specified in the available literature.

-

Fermentation Time: Not specified in the available literature.

Isolation and Purification:

-

Carbon Adsorption: The fermentation broth is first treated with activated carbon to adsorb organic molecules, including this compound.

-

Ethyl Acetate Extraction: The carbon is then subjected to extraction with ethyl acetate to recover the adsorbed compounds.

-

Silica Gel Column Chromatography: The resulting crude extract is further purified using silica gel column chromatography to separate this compound from other components. The specific mobile phase and gradient conditions are not detailed in the available literature.

Biological Assays

2.2.1. Inhibition of Melanin Formation in Bombyx mori Larval Haemolymph

-

Objective: To determine the inhibitory effect of this compound on melanin synthesis in an in-vivo-like system.

-

Method:

-

Haemolymph is collected from the larvae of the silkworm, Bombyx mori.

-

The haemolymph is treated with varying concentrations of this compound.

-

Melanin formation is induced (the specific inducer is not mentioned in the available literature).

-

The inhibition of melanin formation is quantified to determine the IC50 value.[1]

-

2.2.2. Mushroom Tyrosinase Inhibition Assay

-

Objective: To assess the direct inhibitory effect of this compound on the activity of tyrosinase, a key enzyme in melanogenesis.

-

Method:

-

A solution of mushroom tyrosinase is prepared.

-

The enzyme is incubated with various concentrations of this compound.

-

The substrate for the enzyme (e.g., L-DOPA) is added to initiate the reaction.

-

The enzymatic activity is measured spectrophotometrically by monitoring the formation of dopachrome.

-

The percentage of inhibition is calculated for each concentration of this compound to determine the IC50 value.[1]

-

Visualizations: Workflows and Signaling Pathways

Isolation and Purification Workflow of this compound

Caption: Workflow for the isolation and purification of this compound.

Proposed Mechanism of Action: Inhibition of the Melanogenesis Signaling Pathway

This compound has been shown to be a potent inhibitor of mushroom tyrosinase.[1] While the specific signaling pathway for this compound has not been elucidated, its mechanism of action is likely the direct inhibition of tyrosinase, a critical enzyme in the melanogenesis cascade. The following diagram illustrates the established melanogenesis signaling pathway and the proposed point of intervention for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Melanoxazal

For Researchers, Scientists, and Drug Development Professionals

Introduction to Melanoxazal

This compound is an oxazole-containing natural product isolated from Trichoderma sp. with the chemical structure (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole. It has been identified as an inhibitor of melanin biosynthesis and shows strong inhibitory activity against mushroom tyrosinase. These properties make this compound and its analogues attractive targets for research in cosmetics, medicine, and agriculture. The development of a robust synthetic route would enable further investigation of its biological activities and structure-activity relationships.

Proposed Synthetic Pathway

A plausible retrosynthetic analysis of this compound identifies oxazole-4-carbaldehyde as a key building block. The synthesis of this intermediate can be achieved from commercially available starting materials. The subsequent introduction of the butenyl side chain can be accomplished using a Wittig-type reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds.

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves two key steps:

-

Reduction of Ethyl 4-oxazolecarboxylate to afford oxazole-4-carbaldehyde.

-

Wittig Reaction of oxazole-4-carbaldehyde with a custom-designed phosphonium ylide to construct the (E)-alkene side chain.

Determining the IC50 Value of Melanoxazal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanoxazal is a naturally derived oxazole-containing compound that has demonstrated inhibitory effects on melanin biosynthesis. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound. The protocols cover enzymatic assays using mushroom tyrosinase, a cell-based melanin formation assay using Bombyx mori (silkworm) haemolymph, and a cell viability assay using human melanoma cell lines. These guidelines are intended to assist researchers in accurately assessing the potency of this compound and similar compounds in both biochemical and cellular contexts.

Introduction

This compound has been identified as a potent inhibitor of melanogenesis. A published study has reported its efficacy in inhibiting melanin formation in the larval haemolymph of the silkworm, Bombyx mori, and in directly inhibiting the activity of mushroom tyrosinase, a key enzyme in the melanin synthesis pathway[1][2]. The IC50 value is a critical parameter for quantifying the inhibitory potency of a compound. This document outlines standardized protocols to determine the IC50 of this compound in various experimental systems, providing a basis for its further investigation as a potential therapeutic or cosmetic agent.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in different assay systems. This data serves as a benchmark for researchers performing similar experiments.

| Assay System | Target/Process | Reported IC50 Value | Reference |

| Bombyx mori Haemolymph | Melanin Formation | 30.1 µg/mL | [1][2] |

| Mushroom Tyrosinase | Enzymatic Activity | 4.2 µg/mL | [1][2] |

| Human Melanoma Cell Lines (e.g., A375, SK-MEL-28) | Cell Viability | Not Yet Reported |

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol describes an in vitro enzymatic assay to determine the IC50 value of this compound against mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

This compound solution at various concentrations (or DMSO for control)

-

Mushroom tyrosinase solution

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475-490 nm using a microplate reader at kinetic mode for a set period (e.g., 20 minutes) at regular intervals (e.g., 1 minute).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of this compound concentration.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

-

Workflow for Mushroom Tyrosinase Inhibition Assay.

Bombyx mori Haemolymph Melanization Inhibition Assay

This protocol provides a method to assess the inhibitory effect of this compound on melanin formation in the haemolymph of silkworm larvae.

Materials:

-

Fifth instar Bombyx mori larvae

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Microplate reader

Procedure:

-

Haemolymph Collection:

-

Collect haemolymph from the prolegs of fifth instar Bombyx mori larvae into a pre-chilled tube containing a few crystals of phenylthiourea (to prevent immediate melanization in the collection tube).

-

Centrifuge the collected haemolymph to remove hemocytes. The supernatant is the plasma to be used in the assay.

-

-

Assay Protocol:

-

In a 96-well plate, add PBS and this compound solution at various concentrations.

-

Add the prepared haemolymph plasma to each well.

-

Incubate the plate at room temperature and monitor the color change.

-

Measure the absorbance at 490 nm at different time points (e.g., 30, 60, 120 minutes).

-

-

Data Analysis:

-

Calculate the percentage of melanization inhibition for each this compound concentration compared to the control (without inhibitor).

-

Plot the percentage of inhibition against the logarithm of this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Workflow for Haemolymph Melanization Inhibition Assay.

Human Melanoma Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effect of this compound on human melanoma cell lines, such as A375 or SK-MEL-28, and to calculate its IC50 value for cell viability.

Materials:

-

Human melanoma cell line (e.g., A375, SK-MEL-28)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the melanoma cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Workflow for Human Melanoma Cell Viability (MTT) Assay.

Signaling Pathway Considerations

Melanogenesis is primarily regulated by the cAMP/PKA/CREB signaling pathway , which leads to the activation of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte development and differentiation, and it transcriptionally activates key melanogenic enzymes, including tyrosinase. This compound's inhibitory effect on melanogenesis could be mediated through direct inhibition of tyrosinase, as suggested by the enzymatic assay results, or by acting upstream on the signaling cascade that regulates tyrosinase expression. Further studies are warranted to elucidate the precise mechanism of action of this compound on these signaling pathways.

Simplified Melanogenesis Signaling Pathway and Potential Targets of this compound.

Conclusion

The protocols detailed in this document provide a comprehensive framework for researchers to determine the IC50 value of this compound in various contexts. The provided quantitative data serves as a valuable reference point. By following these standardized methods, researchers can obtain reliable and reproducible data on the potency of this compound, which is essential for its evaluation as a potential therapeutic or cosmetic agent for conditions related to hyperpigmentation. Further investigation into its effects on human melanoma cell lines and its precise mechanism of action on melanogenesis signaling pathways is highly encouraged.

References

Application Notes and Protocols for Trichoderma-Derived Compounds in Cell Culture

A focus on the potential anti-cancer applications of secondary metabolites from Trichoderma species.

Disclaimer: Direct research on the application of "Melanoxazal" in cancer cell culture is limited. These application notes are based on the broader scientific literature concerning the anti-cancer properties of secondary metabolites derived from various Trichoderma species, the fungal genus from which this compound is isolated. The protocols and pathways described are representative examples based on this available data.

Introduction

Trichoderma species are a rich source of structurally diverse secondary metabolites with a wide range of biological activities.[1][2][3] While this compound is primarily recognized as a melanin biosynthesis inhibitor, other compounds from Trichoderma have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[1][4] These effects are often attributed to the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further investigation in oncology drug development. These notes provide an overview of the application of Trichoderma-derived compounds in cell culture, with a focus on assessing their anti-cancer potential.

Data Presentation

The cytotoxic effects of various compounds and extracts derived from Trichoderma species have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, such as cell proliferation.

| Compound/Extract | Cell Line | Cell Type | IC50 Value | Reference |

| Trichodermamide B | KMS-11 | Human Myeloma | 0.7 µM | [1] |

| Trichodermamide B | HT-29 | Human Colorectal Carcinoma | 3.6 µM | [1] |

| Trichodermamide B | PANC-1 | Human Pancreatic Carcinoma | 1.8 µM | [1] |

| DC1149B | PANC-1 | Human Pancreatic Carcinoma | 22.43 µM | [1] |

| Ethyl Acetate Extract | JURKAT | Human T-cell Leukemia | 48.65 µg/ml | [2] |

| Unidentified Compound | HepG2 | Human Hepatocellular Carcinoma | 2.10 µM | |

| Unidentified Compound | HeLa | Human Cervical Cancer | 8.59 µM | |

| Ethanolic Extract | T98G | Human Glioblastoma | < 50 µg/mL | [5] |

| Ethanolic Extract | HCT116 | Human Colorectal Carcinoma | < 50 µg/mL | [5] |

Experimental Protocols

Preparation of Trichoderma sp. Extract for Cell Culture

This protocol describes a general method for preparing an ethyl acetate extract from a Trichoderma species for use in cell culture experiments.

Materials:

-

Trichoderma sp. culture

-

Potato Dextrose Agar (PDA) plates

-

Ethyl acetate

-

Sterile distilled water

-

Shaker

-

Rotary evaporator

-

Sterile filtration unit (0.22 µm)

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Inoculate Trichoderma sp. onto PDA plates and incubate at 28°C for 7-10 days.

-

Cut the agar with the fungal mycelium into small pieces and place them in a sterile flask.

-

Add ethyl acetate to the flask to cover the fungal culture.

-

Incubate the flask on a shaker at room temperature for 24-48 hours.

-

Filter the mixture to separate the ethyl acetate from the fungal biomass and agar.

-

Concentrate the ethyl acetate extract using a rotary evaporator.

-

Completely dry the extract under a vacuum.

-

Dissolve the dried extract in DMSO to create a stock solution (e.g., 10-50 mg/mL).

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Store the sterile stock solution at -20°C. Dilute the stock solution in cell culture medium to the desired final concentrations for experiments. Note: The final concentration of DMSO in the culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a Trichoderma-derived compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Trichoderma-derived compound/extract stock solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the Trichoderma-derived compound in a complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of a Trichoderma-derived compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Trichoderma-derived compound/extract

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the Trichoderma-derived compound at various concentrations for 24 or 48 hours. Include a vehicle-treated control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This protocol describes how to assess the induction of apoptosis by a Trichoderma-derived compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Trichoderma-derived compound/extract

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the compound as described for the cell cycle analysis.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour. The analysis will distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Mandatory Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of Secondary Metabolites Extracted from Endophytic Fungus in Pongamia pinnata Barks [journal.waocp.org]

- 3. Antifungal compounds with anticancer potential from Trichoderma sp. P8BDA1F1, an endophytic fungus from Begonia venosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary metabolites of Trichoderma spp. as EGFR tyrosine kinase inhibitors: Evaluation of anticancer efficacy through computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Unveiling the anticancer potential of the ethanolic extract from Trichoderma asperelloides [frontiersin.org]